

Technical Guide: Biological Activity of Novel WDR5 Inhibitors

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Compound of Interest

Compound Name: Wdr5-IN-7

Cat. No.: B12370674

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Audience: Researchers, scientists, and drug development professionals.

Introduction: WDR5 as a Key Oncogenic Scaffold

WD Repeat Domain 5 (WDR5) is a highly conserved scaffolding protein that plays a central role in gene regulation. It is a core component of multiple protein complexes, most notably the MLL/SET (Mixed Lineage Leukemia/Set1) histone methyltransferase (HMT) complexes, which are responsible for histone H3 lysine 4 (H3K4) methylation—a key epigenetic mark for active gene transcription.^{[1][2]} Furthermore, WDR5 is a critical cofactor for the MYC family of oncoproteins, facilitating their recruitment to chromatin and subsequent activation of cancer-promoting genes.^{[3][4][5]}

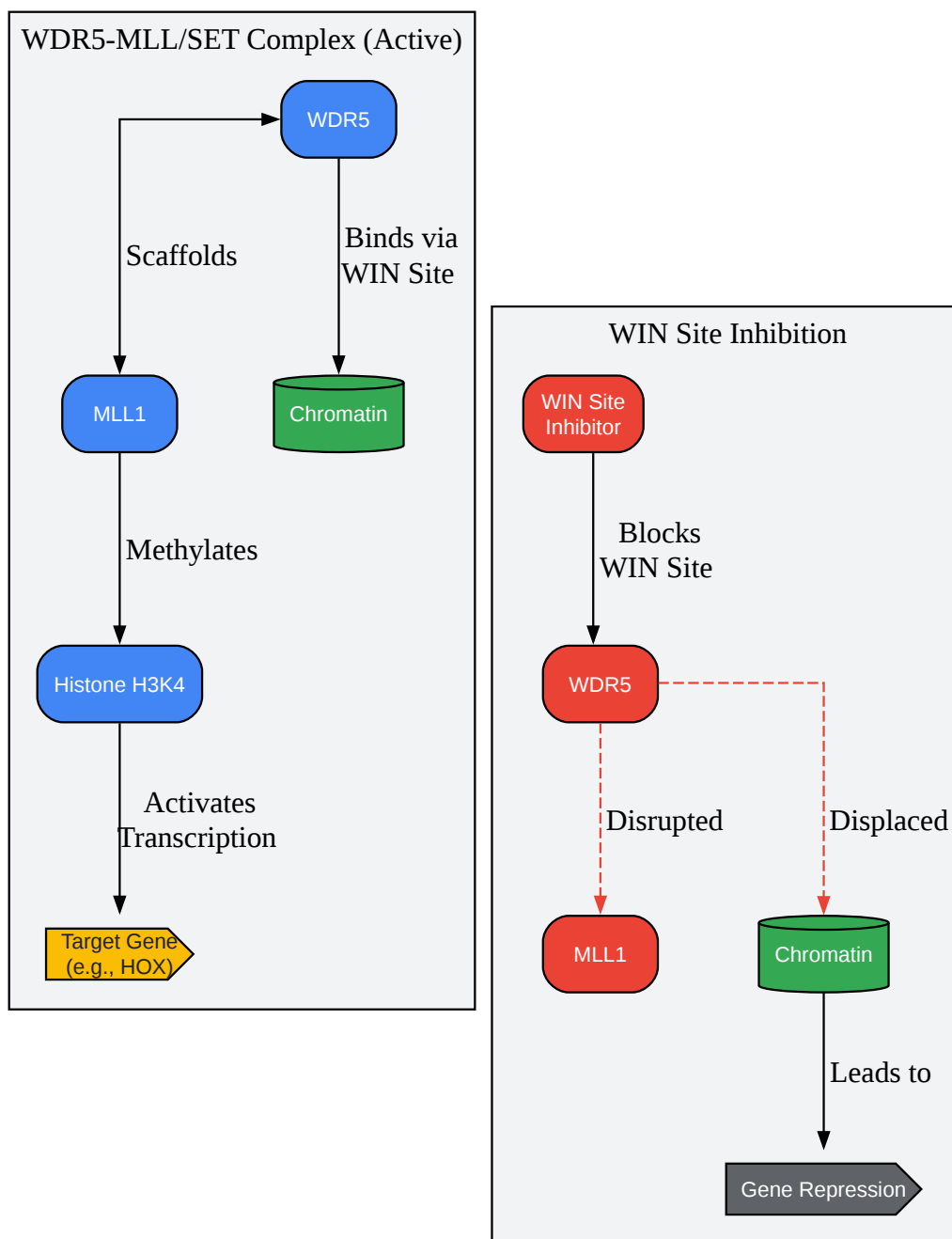
Due to its integral role in sustaining oncogenesis in various human cancers, including MLL-rearranged leukemias, breast cancer, prostate cancer, and MYC-driven tumors, WDR5 has emerged as a high-priority target for therapeutic intervention.^{[1][3]} Drug discovery efforts have primarily focused on two distinct protein-protein interaction (PPI) sites on the WDR5 surface: the WIN (WDR5-Interacting) site and the WBM (WDR5-Binding Motif) site.^{[3][6]} Small-molecule inhibitors that disrupt these interactions offer a promising strategy to dismantle oncogenic transcriptional programs.

Signaling Pathways and Mechanism of Action

The primary mechanism of WDR5 inhibitors is the disruption of its interaction with key binding partners, leading to the downregulation of genes that promote cancer cell growth and survival.

[1]

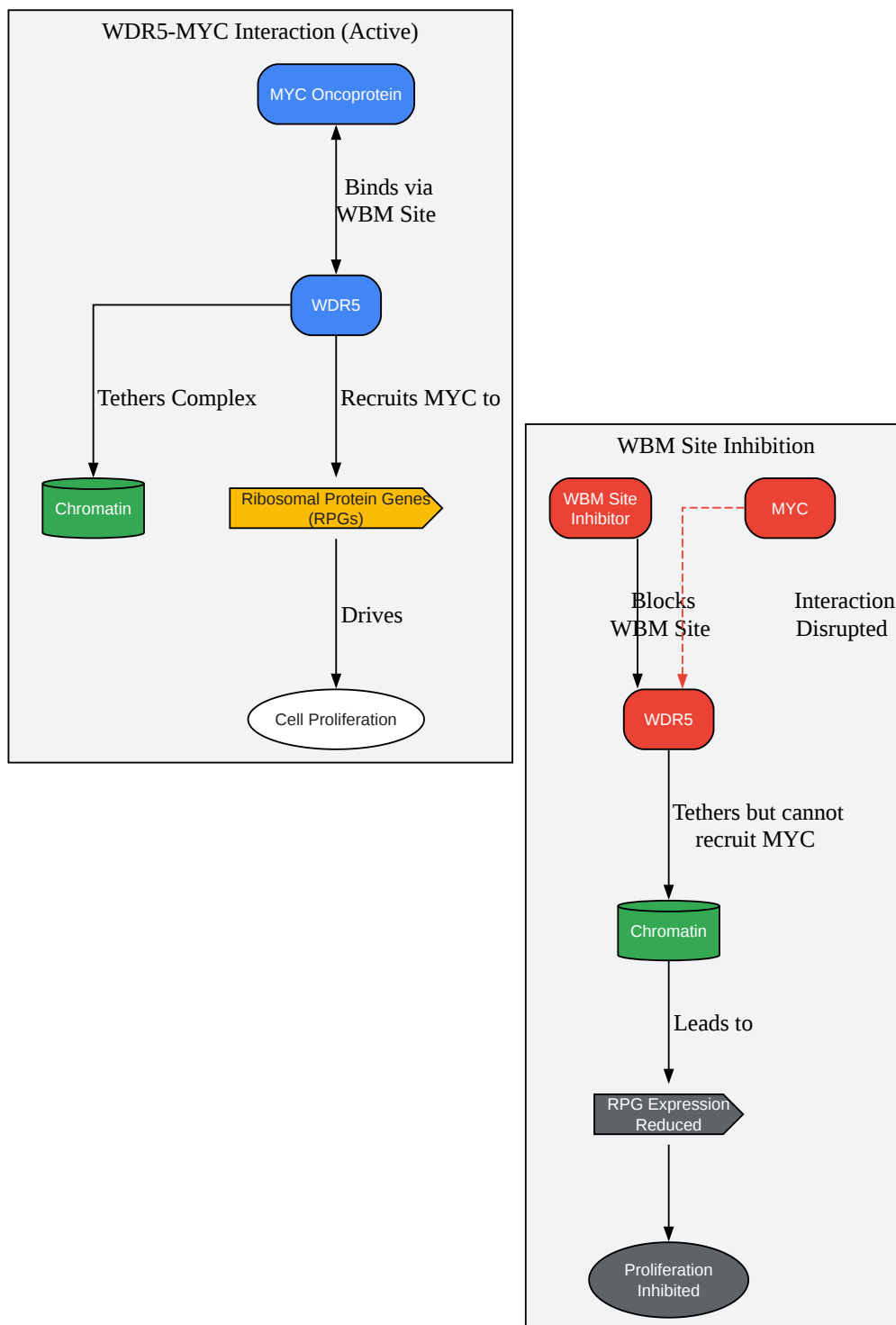
The WIN site is an arginine-binding cavity on WDR5 that tethers the protein to chromatin and anchors the MLL/SET HMT complexes.[2][7] This interaction is essential for the enzymatic activity of MLL1. WIN site inhibitors competitively bind to this pocket, displacing the MLL complex and preventing H3K4 methylation at key gene loci, such as the HOX genes in MLL-rearranged leukemia.

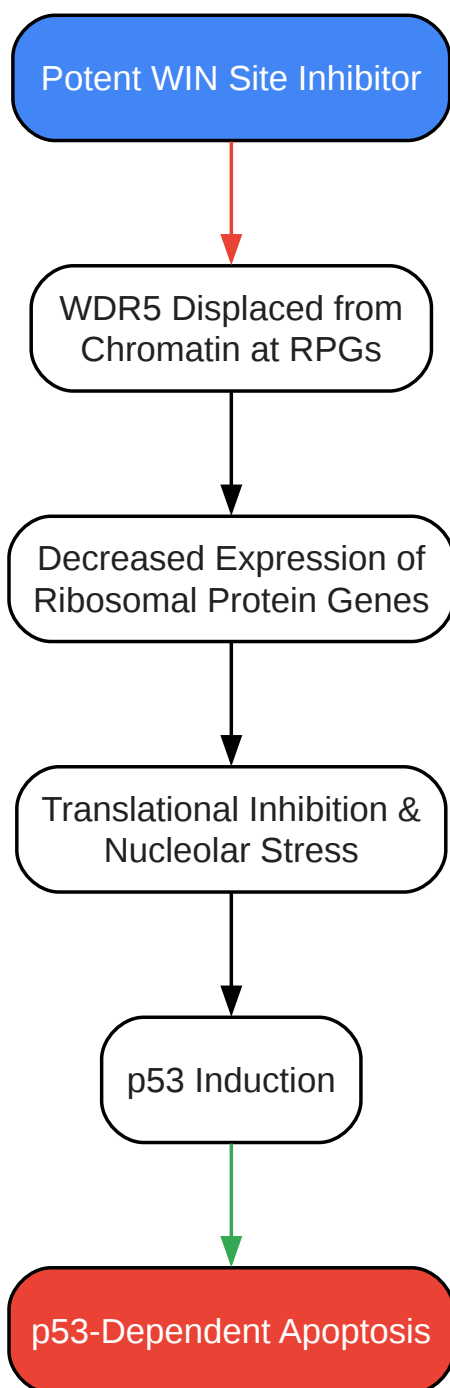


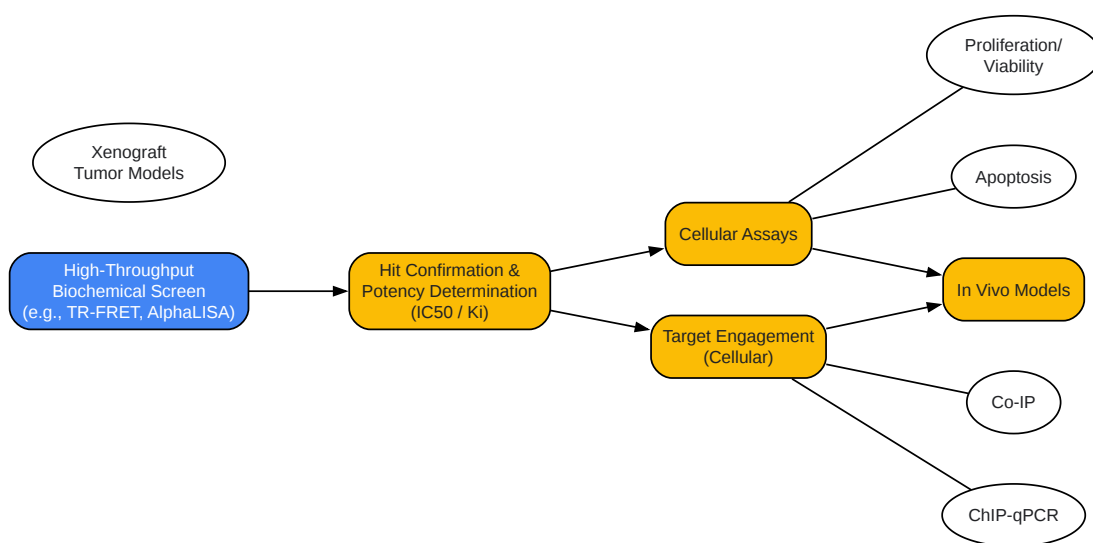
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Caption: WDR5 WIN Site Inhibition Mechanism.

WDR5 interacts with the MYC oncoprotein through the WBM site, a pocket distinct from the WIN site.[3] This interaction is crucial for recruiting MYC to its target genes on chromatin, including many ribosomal protein genes (RPGs).[8][9] WBM site inhibitors block this interaction, preventing MYC from binding to its targets, thereby reducing MYC-driven transcription and oncogenic activity.[9]







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